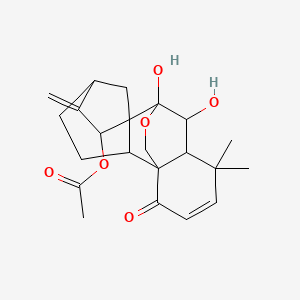

Maoecrystal B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRAGAKNFNKKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Architecture of Maoecrystal V: A Technical Guide to its Structural Elucidation by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the structural elucidation of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, through the definitive method of single-crystal X-ray crystallography. Initially reported to possess potent cytotoxic activity, its unique and intricate molecular architecture has made it a significant subject of study in natural product chemistry and total synthesis. Although the initial biological activity has been contested in later studies, the successful application of X-ray crystallography to determine its structure provides a valuable case study for researchers in drug discovery and development.[1]

Crystallographic Data Summary of Maoecrystal V

The definitive three-dimensional structure of maoecrystal V was established by a single-crystal X-ray diffraction study. The key crystallographic parameters are summarized in the table below. This data provides the foundational quantitative information for understanding the precise atomic arrangement, bond lengths, and angles of this complex natural product. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 249099.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₉H₂₂O₅ |

| Formula Weight | 330.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.354(2) |

| b (Å) | 12.399(3) |

| c (Å) | 15.195(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1574.3(6) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.393 |

| Absorption Coefficient (mm⁻¹) | 0.104 |

| F(000) | 704 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Theta range for data collection (°) | 2.33 to 26.00 |

| Reflections collected | 8235 |

| Independent reflections | 3090 [R(int) = 0.0346] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3090 / 0 / 221 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.0453, wR₂ = 0.1158 |

| R indices (all data) | R₁ = 0.0538, wR₂ = 0.1235 |

| Absolute structure parameter | -0.1(6) |

| Largest diff. peak and hole (e.Å⁻³) | 0.407 and -0.211 |

Experimental Protocols

The structural determination of maoecrystal V through X-ray crystallography involves a series of precise experimental procedures. The following protocols are a generalized representation based on standard practices for small molecule crystallography.

Crystallization of Maoecrystal V

-

Purification: The isolated maoecrystal V is first purified to the highest possible degree using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Purity is essential for the growth of high-quality single crystals.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen for crystallization. This is typically achieved by screening various solvents to find one in which the compound has moderate solubility. For maoecrystal V, a common method for crystallization of natural products is slow evaporation from a solution. A solvent system such as a mixture of acetone, methanol, and water has been reported for the crystallization of maoecrystal V.

-

Crystal Growth: The purified compound is dissolved in the chosen solvent system to create a saturated or near-saturated solution. This solution is then allowed to stand undisturbed in a loosely capped vial. Slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations and radiation damage. The diffractometer, equipped with a radiation source (e.g., MoKα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction pattern is recorded as a series of images.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the crystal structure. For small molecules like maoecrystal V, direct methods are typically employed to determine the initial phases of the structure factors.

-

Structure Refinement: The initial structural model is refined using a full-matrix least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate 3D model of the molecule.

Logical Workflow and Diagrams

The process of elucidating the structure of a novel natural product like maoecrystal V follows a logical workflow from isolation to final structural validation.

Caption: A flowchart illustrating the key stages in the structural elucidation of maoecrystal V.

Biological Activity Context

It is important for researchers and drug development professionals to be aware of the evolving understanding of a natural product's biological activity. The initial excitement surrounding maoecrystal V was due to its reported potent and selective cytotoxicity against HeLa cells.[1] However, a subsequent study involving the total synthesis of maoecrystal V by Baran and coworkers led to a re-evaluation of its biological activity.[1] Their findings indicated a lack of significant anticancer activity across a panel of cancer cell lines, suggesting that the initially reported biological effects may not be reproducible.[1] This highlights the critical importance of verifying biological data, particularly when considering a natural product as a potential drug lead.

The following diagram illustrates the relationship between the initial discovery and the subsequent re-evaluation of maoecrystal V's biological properties.

Caption: A diagram showing the timeline of the biological activity assessment of maoecrystal V.

References

Maoecrystal B: A Technical Guide to its Unique Pentacyclic Ent-Kauranoid Skeleton

Introduction

Maoecrystal B is a member of the complex family of natural products known as maoecrystals, which are characterized by their intricate, polycyclic structures. These compounds are a subclass of ent-kauranoid diterpenes, a group of molecules that have garnered significant interest from the scientific community due to their challenging molecular architecture and potential biological activities. This technical guide provides an in-depth exploration of the core chemical features of this compound, its synthetic pathways, and a critical analysis of its biological evaluation, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this unique molecular entity.

The defining feature of this compound is its pentacyclic ent-kauranoid skeleton. This rigid, cage-like structure is adorned with multiple stereocenters and functional groups, making it a formidable challenge for total synthesis. The unique arrangement of its five rings, including a bridged bicyclo[3.2.1]octane core, has made it a compelling target for synthetic chemists, driving the development of novel synthetic strategies and methodologies.

Initially, the excitement surrounding the maoecrystal family was amplified by reports of potent cytotoxic activity against various cancer cell lines. However, subsequent studies and the total synthesis of related family members have led to a re-evaluation of these initial findings, adding a layer of intrigue to the story of these molecules. This guide will delve into the specifics of these findings, presenting the available data in a clear and comparative format.

Quantitative Biological Data

The biological activity of the closely related and more studied maoecrystal V has been a subject of conflicting reports. The initial excitement surrounding this class of compounds was largely based on a 2004 report of its potent and selective cytotoxicity against HeLa (cervical cancer) cells. However, a subsequent total synthesis and biological evaluation in 2016 failed to reproduce this activity. A summary of the reported cytotoxic activities is presented below.

| Compound | Cell Line | Reported IC50 (µg/mL) | Reported IC50 (nM) | Reference |

| Maoecrystal V | HeLa | 0.02 | ~60 | Sun et al., 2004[1] |

| Cisplatin (control) | HeLa | 0.99 | ~3300 | Sun et al., 2004[1] |

| (-)-Maoecrystal V | Various Cancer Cell Lines | No significant activity | - | Cernijenko et al., 2016[2] |

Experimental Protocols

Cytotoxicity Assays

The following is a generalized protocol for determining the cytotoxic activity of a compound against a cancer cell line, based on standard methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

-

Test compound (e.g., this compound/V)

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the medium containing the various concentrations of the test compound is added. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assay: After incubation, the medium is removed, and a solution of MTT in medium is added to each well. The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

-

Data Acquisition: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution. The absorbance of each well is then measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Key Strategies in Total Synthesis

The total synthesis of maoecrystal V, a close analog of this compound, has been a significant focus in the synthetic organic chemistry community. Several research groups have reported successful total syntheses, each employing unique strategies to construct the complex pentacyclic core. A high-level overview of some of the key approaches is provided below.

-

Diels-Alder Cycloaddition: A common strategy in many of the reported syntheses is the use of an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core of the molecule. This powerful cycloaddition reaction allows for the rapid assembly of multiple stereocenters in a single step.

-

Pinacol-type Rearrangement: At least one synthesis has been modeled after the proposed biosynthesis, featuring a key pinacol-type rearrangement to construct a crucial quaternary stereocenter.

-

C-H Functionalization: Enantioselective C-H functionalization has been employed in some approaches to set key stereocenters early in the synthetic sequence.

-

Oxidative Cycloetherification: The formation of the strained tetrahydrofuran (B95107) ring has been achieved through methods such as oxidative cycloetherification.

Visualizations

Caption: Generalized workflow for a cell viability assay.

Caption: Hypothetical signaling pathway for cytotoxicity.

Caption: Logical timeline of Maoecrystal V research.

Conclusion

This compound, and its closely studied relative maoecrystal V, represent a fascinating case study in natural product chemistry and chemical biology. The unique and complex pentacyclic ent-kauranoid skeleton has served as a compelling target for the development of innovative synthetic strategies. While the initial reports of potent anticancer activity generated considerable excitement, the subsequent re-evaluation of its biological properties highlights the critical importance of rigorous and reproducible biological testing, especially after a total synthesis has been achieved.

For researchers in drug discovery, the story of maoecrystal V serves as a cautionary tale regarding the potential for discrepancies in biological data and underscores the necessity of confirming the activity of a natural product with a totally synthetic sample. For synthetic chemists, the maoecrystal family continues to be a source of inspiration, pushing the boundaries of what is possible in the construction of complex molecular architectures. Future research in this area may focus on the synthesis of novel analogs to explore whether the pentacyclic scaffold can be modified to elicit potent and selective biological activity.

References

The Labyrinthine Path to Maoecrystal B: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B belongs to the complex family of ent-kaurane diterpenoids, a class of natural products renowned for their intricate molecular architectures and significant biological activities. Isolated from the medicinal herb Isodon eriocalyx, these compounds have garnered substantial interest from the scientific community. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a plausible route can be proposed based on the well-established biosynthesis of its parent ent-kaurane skeleton and the proposed biogenesis of structurally related compounds, most notably maoecrystal V. This technical guide provides a comprehensive overview of the currently understood and hypothesized biosynthetic steps leading to this compound, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Core Biosynthetic Pathway: From Acyclic Precursor to the ent-Kaurane Scaffold

The biosynthesis of all ent-kaurane diterpenoids, including this compound, commences from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct terpene synthases.

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The first committed step involves the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene (B36324): The second cyclization is catalyzed by ent-kaurene synthase (KS), which facilitates the ionization of the diphosphate group from ent-CPP and a subsequent cascade of intramolecular rearrangements to yield the tetracyclic hydrocarbon, ent-kaurene. This molecule serves as the fundamental scaffold for the vast majority of ent-kaurane diterpenoids.

Proposed Biosynthetic Pathway to the Maoecrystal Core

The biosynthesis of the highly rearranged maoecrystal framework is believed to diverge from the core ent-kaurane pathway following a series of oxidative modifications of the ent-kaurene skeleton. The proposed pathway, largely inferred from studies on maoecrystal V, involves a key skeletal rearrangement.[1][2]

A plausible precursor to the maoecrystal family is an oxidized ent-kaurane intermediate, such as epi-eriocalyxin A, which possesses a [3.2.1] bicyclooctane system. A pivotal step in the biosynthesis is a proposed pinacol-type rearrangement of this precursor. This rearrangement would transform the [3.2.1] bicyclic system into the characteristic [2.2.2] bicyclooctane core found in many maoecrystals.[2]

Subsequent oxidative modifications, including hydroxylations, epoxidations, and ring cleavage or lactonization, would then tailor the rearranged core to generate the diverse array of maoecrystal structures, including this compound. The specific sequence and nature of these late-stage enzymatic transformations are yet to be determined experimentally.

Quantitative Data

Currently, there is a lack of quantitative data, such as enzyme kinetic parameters or metabolic flux analysis, specifically for the biosynthetic pathway of this compound. The isolation yields of this compound and related compounds from Isodon eriocalyx can provide an indirect measure of their natural abundance.

| Compound | Plant Source | Isolation Yield (% dry weight) | Reference |

| This compound | Isodon eriocalyx | Data not available | - |

| Maoecrystal V | Isodon eriocalyx | 0.001% | [2] |

| Eriocalyxin B | Isodon eriocalyx | 0.02% | [3] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available. However, a general workflow for investigating such a pathway would involve the following key experiments:

Isotope Labeling Studies

-

Objective: To trace the incorporation of early precursors into this compound.

-

Methodology:

-

Administer isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-pyruvate, or deuterated mevalonate) to Isodon eriocalyx plants or cell cultures.

-

Isolate this compound from the labeled plant material.

-

Analyze the isotopic enrichment pattern of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

The observed labeling pattern can confirm the origin of the carbon skeleton from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway and trace the fate of specific atoms through the biosynthetic cascade.

-

Enzyme Assays

-

Objective: To identify and characterize the enzymes responsible for the key biosynthetic steps.

-

Methodology:

-

Prepare a protein extract from the tissues of Isodon eriocalyx where this compound is produced.

-

Synthesize proposed intermediates (e.g., oxidized ent-kaurane precursors).

-

Incubate the protein extract with the synthesized substrate and necessary cofactors (e.g., NADPH for P450 monooxygenases).

-

Monitor the formation of the product (the subsequent intermediate or final product) using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques and characterize its kinetic properties.

-

Gene Identification and Heterologous Expression

-

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

-

Methodology:

-

Perform transcriptome sequencing (RNA-seq) on tissues of Isodon eriocalyx that actively produce this compound to identify candidate genes, particularly those encoding cytochrome P450 monooxygenases and other tailoring enzymes.

-

Clone the candidate genes and express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Perform in vitro enzyme assays with the purified recombinant enzymes or in vivo feeding experiments with the engineered microbial strains to confirm the function of the encoded proteins in the biosynthetic pathway.

-

Conclusion

The biosynthetic pathway to this compound remains an exciting area of scientific inquiry. While the early steps involving the formation of the ent-kaurane skeleton are well-understood, the late-stage tailoring reactions, particularly the proposed skeletal rearrangement and subsequent oxidative modifications, are based on strong chemical logic and analogy to related compounds but await direct experimental verification. The application of modern experimental techniques, including isotope labeling, enzyme assays, and functional genomics, will be crucial in fully unraveling the intricate enzymatic machinery responsible for the biosynthesis of this complex and fascinating natural product. A detailed understanding of this pathway will not only provide profound insights into the chemical ecology of Isodon eriocalyx but also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications.

References

The Architectural Challenge of Maoecrystal V: A Technical Guide to the Synthesis of Contiguous Quaternary Stereocenters

Abstract: The ent-kauranoid diterpene maoecrystal V, a natural product isolated from Isodon eriocalyx, presents a formidable challenge in chemical synthesis due to its densely functionalized and sterically congested pentacyclic core.[1][2] A defining feature of its architecture is the presence of four contiguous quaternary stereogenic centers, a motif that has spurred the development of innovative and elegant synthetic strategies.[2] This technical guide provides an in-depth analysis of the key total syntheses of maoecrystal V, with a focus on the methodologies employed to construct its characteristic all-carbon quaternary stereocenters. Detailed experimental protocols for pivotal reactions, comparative data, and visual pathway representations are provided to serve as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction: The Synthetic Puzzle of Maoecrystal V

First isolated in 1994 and structurally elucidated in 2004, maoecrystal V (1) exhibits a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[3] Its intricate structure is characterized by a bicyclo[2.2.2]octane core fused to a δ-lactone and a strained tetrahydrofuran (B95107) ring.[4] The core of this complexity lies in the vicinal quaternary stereocenters at C9 and C10, which are part of a larger network of four contiguous stereogenic quaternary carbons. This structural feature poses a significant hurdle for chemical synthesis, primarily due to the severe steric hindrance that impedes the formation of carbon-carbon bonds.

The initial reports of potent cytotoxic activity against HeLa cervical cancer cells (IC50 = 20 ng/mL) further intensified interest in maoecrystal V as a synthetic target. Although a 2016 reassessment by the Baran group indicated no significant anticancer properties, the molecule remains a benchmark target for validating novel synthetic methodologies.

To date, several research groups have successfully completed the total synthesis of maoecrystal V, each employing a distinct strategy to address the challenge of its contiguous quaternary centers. The principal approaches can be broadly categorized into two main strategies:

-

Diels-Alder Cycloadditions: The majority of early syntheses utilized the Diels-Alder reaction, either in an intramolecular (IMDA) or intermolecular fashion, to construct the sterically demanding bicyclo[2.2.2]octane core. This convergent approach allows for the rapid assembly of the core framework.

-

Biomimetic Rearrangement: A more recent and highly efficient approach, pioneered by the Baran group, mimics the proposed biosynthetic pathway of maoecrystal V. This strategy involves a key pinacol-type rearrangement of a [3.2.1]-bicyclooctane scaffold to forge the [2.2.2] system.

This guide will dissect the landmark total syntheses, providing a comparative analysis of their efficiency and the innovative solutions they offer for constructing complex molecular architectures.

Synthetic Strategies and Key Transformations

The Danishefsky Synthesis: An Intramolecular Diels-Alder Approach

The first racemic total synthesis of maoecrystal V was reported by the Danishefsky group in 2012. Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core, followed by a series of intricate functional group manipulations to complete the synthesis.

A key challenge in this synthesis was managing the stereochemistry of the A/C ring fusion. This was ingeniously addressed through an intramolecular delivery of a hydrogen atom to the sterically hindered β-face of the tetrahydrofuran ring via an epoxide rearrangement. The final stages of the synthesis involved the installation of the gem-dimethyl group on the A-ring using a Simmons-Smith inspired cyclopropanation, followed by reductive cleavage.

Caption: Key stages of Zakarian's enantioselective synthesis of maoecrystal V.

The Thomson Synthesis: An Intermolecular Diels-Alder Strategy

In 2014, the Thomson group reported an asymmetric synthesis of (-)-maoecrystal V that utilized a key intermolecular Diels-Alder reaction. Their "west-to-east" strategy involved the early construction of the tetrahydrofuran ring with the correct stereochemistry. This was followed by an oxidative cyclodearomatization to set the stage for the crucial intermolecular cycloaddition that forged the carbocyclic core. Late-stage C-H oxidation was then used to install the final functional groups.

The Baran Synthesis: A Biomimetic Pinacol (B44631) Rearrangement

Breaking from the prevalent Diels-Alder strategies, the Baran group disclosed a highly concise and efficient 11-step enantioselective synthesis of (-)-maoecrystal V in 2016. Their approach was inspired by the proposed biosynthesis and features a biomimetic pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core from a [3.2.1] scaffold.

The synthesis commenced with a highly enantioselective conjugate addition to establish an early stereocenter (99% ee). The key pinacol rearrangement was achieved by treating a diol precursor with aqueous tosic acid, which yielded the desired [2.2.2] bicycle in 45% yield. A particularly challenging step was the installation of the final quaternary center via an enolate hydroxymethylation. The synthesis culminated in a remarkable one-pot cascade of seven reactions to furnish the final product.

Signaling Pathway of Baran's Biomimetic Rearrangement

Caption: Key bond-forming events in the Baran biomimetic synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data from the discussed enantioselective total syntheses of (-)-maoecrystal V.

| Parameter | Danishefsky (2012, Racemic) | Zakarian (2014, Enantioselective) | Thomson (2014, Enantioselective) | Baran (2016, Enantioselective) |

| Chirality | Racemic | Enantioselective | Enantioselective | Enantioselective |

| Key Strategy | Intramolecular Diels-Alder | Intramolecular Diels-Alder | Intermolecular Diels-Alder | Biomimetic Pinacol Rearrangement |

| Total Steps | ~30 | ~25 | ~20 | 11 |

| Key Step Yield | Not Applicable (IMDA yield not isolated) | C-H functionalized ester (84% ee) | Diels-Alder adduct (Good yield) | Pinacol Rearrangement (45%) |

| Overall Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Initial ee | Not Applicable | 84% (post-auxiliary) | Not explicitly stated | 99% (conjugate addition) |

Experimental Protocols

This section provides detailed methodologies for selected key reactions from the Baran and Zakarian syntheses, compiled from published procedures.

Baran's Biomimetic Pinacol Rearrangement

-

Reaction: Formation of the bicyclo[2.2.2]octane core (Intermediate 3 in the 2016 JACS publication).

-

Procedure: To a solution of the diol precursor (1.0 eq) in a suitable solvent (e.g., toluene), an aqueous solution of p-toluenesulfonic acid (TsOH) is added. The reaction mixture is heated to 85 °C and stirred for approximately 17 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the desired bicyclo[2.2.2]octanone intermediate.

-

Yield: 45%

Baran's One-Pot Cascade Finale

-

Reaction: Conversion of advanced intermediate 16 to (-)-maoecrystal V.

-

Procedure: The advanced nitrile intermediate 16 (1.0 eq) is dissolved in acetone (B3395972). Dimethyldioxirane (DMDO) in acetone is added, and the mixture is stirred for 24 hours at room temperature to form a diepoxide intermediate. The solvent is removed, and the residue is dissolved in acetonitrile. A pre-mixed solution of indium(III) iodide (InI₃) and magnesium iodide (MgI₂) is added, and the reaction is stirred. This is followed by the addition of Dess-Martin periodinane. The cascade is completed by adding an aqueous buffer (pH 7.4), potassium carbonate, Oxone, and tetrabutylammonium (B224687) hydrogen sulfate. The mixture is stirred for approximately 29 hours. The reaction is worked up by quenching with sodium thiosulfate (B1220275) solution and extraction with an organic solvent. The crude product is purified by chromatography.

-

Yield: 76% over the 7-step cascade.

Zakarian's Enantiodetermining C-H Functionalization

-

Reaction: Rhodium-catalyzed C-H insertion to form a dihydrobenzofuran intermediate.

-

Procedure: To a solution of the diazoester precursor bearing a chiral auxiliary (1.0 eq) in a dry, inert solvent such as dichloromethane, a rhodium catalyst (e.g., Rh₂(OAc)₄, ~1 mol%) is added at room temperature under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the enantioenriched dihydrobenzofuran product.

-

Enantiomeric Excess: The subsequent cleavage of the chiral auxiliary yields the target ester with an 84% ee.

Conclusion

The total synthesis of maoecrystal V has served as a crucible for innovation in synthetic organic chemistry. The challenge of constructing its four contiguous quaternary stereocenters has been met with remarkable ingenuity, evolving from multi-step Diels-Alder-based strategies to a highly concise biomimetic rearrangement. The Danishefsky and Zakarian syntheses demonstrated the power of the IMDA reaction, with Zakarian's enantioselective route showcasing the strategic use of C-H functionalization for early-stage stereocontrol. The Baran synthesis stands as a testament to the elegance and efficiency of biosynthesis-inspired strategy, culminating in a powerful one-pot cascade that rapidly finalizes the complex architecture. These endeavors not only provide pathways to maoecrystal V and its analogs for further biological study but also enrich the toolbox of synthetic chemists with robust strategies for tackling sterically congested and complex molecular targets. The lessons learned from these synthetic journeys will undoubtedly influence the design and execution of future syntheses in natural product chemistry and drug discovery.

References

Initial Reports on the Cytotoxicity of Maoecrystal V in HeLa Cells: A Technical Guide

A Note on Nomenclature: Initial searches for "maoecrystal B" did not yield specific cytotoxic data. However, the closely related compound, maoecrystal V , has been the subject of cytotoxicity studies in HeLa cells. It is presumed that "this compound" was a typographical error and this document will focus on the available data for maoecrystal V.

This technical guide provides an in-depth overview of the initial findings regarding the cytotoxicity of maoecrystal V in human cervical adenocarcinoma (HeLa) cells. It is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the reported quantitative data, outlines plausible experimental protocols based on standard laboratory procedures, and presents the logical flow of the initial biological evaluation.

Conflicting Reports on Cytotoxicity

A significant point of contention exists in the scientific literature regarding the cytotoxic effects of maoecrystal V on HeLa cells. The initial report by Sun and coworkers, who first isolated the compound, described potent and selective inhibitory activity. However, a subsequent study by Baran and coworkers, who achieved the total synthesis of maoecrystal V, reported a lack of any significant cytotoxicity in a panel of cancer cell lines, including HeLa. This discrepancy is a critical consideration for any future research on this compound.[1][2]

Quantitative Cytotoxicity Data

The initial reports of maoecrystal V's activity against HeLa cells presented significant cytotoxic potency. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | Reported IC50 | Reference |

| Maoecrystal V | HeLa | ~20 ng/mL (~0.02 µg/mL) | [3][4] |

| Maoecrystal V | HeLa | 0.02 µg/mL | [1] |

| Cisplatin (control) | HeLa | 0.99 µg/mL |

Re-evaluation of Cytotoxicity

A later study that successfully synthesized maoecrystal V conducted a re-evaluation of its biological activity. This subsequent analysis found the compound to be virtually inactive against a panel of cancer cell lines.

| Compound | Cell Line | Result | Reference |

| Synthetic Maoecrystal V | HeLa and 31 other cancer cell lines | Little to no activity |

Plausible Experimental Protocols

While the precise, detailed experimental protocols from the initial cytotoxicity studies by Sun et al. are not extensively published, a standard methodology for assessing the cytotoxicity of a novel compound in HeLa cells can be constructed based on common laboratory practices.

HeLa Cell Culture

-

Cell Line: HeLa (Human cervical adenocarcinoma) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA, centrifuged, and resuspended in fresh culture medium for passaging.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of maoecrystal V in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of maoecrystal V are made in the culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of maoecrystal V. Control wells containing vehicle (DMSO) only and untreated cells are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, under standard culture conditions.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are corrected for background absorbance. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways through which maoecrystal V might exert cytotoxic effects in HeLa cells, should the initial reports of its activity be accurate. The primary focus of the available literature has been on the isolation, chemical synthesis, and a re-evaluation of its cytotoxic potential. Further investigation would be required to elucidate any potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

References

review of maoecrystal B research and development

An In-depth Technical Guide on the Research and Development of Maoecrystal V

A note on nomenclature: This document focuses on the research and development of maoecrystal V . Initial searches for "maoecrystal B" did not yield relevant results, suggesting a possible typographical error in the original query. The vast body of scientific literature centers on maoecrystal V, a complex diterpenoid that has garnered significant attention for its intricate molecular architecture and initially reported biological activity.

Introduction

Maoecrystal V is a natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] First isolated in 1994, its complex structure was not fully elucidated and reported until 2004 through X-ray crystallography.[3] Structurally, it is a highly modified ent-kauranoid diterpenoid characterized by a dense, pentacyclic framework.[4][5] This intricate structure includes a bicyclo[2.2.2]octan-2-one system, a δ-valerolactone, a cyclohexene (B86901) subunit, and a strained central oxolane ring, featuring three contiguous quaternary stereocenters.

The initial report of potent and selective cytotoxicity against HeLa human cervical cancer cells, with an IC50 value of 20 ng/mL, sparked considerable interest in the scientific community, positioning maoecrystal V as a promising anticancer lead agent. However, subsequent studies and the total synthesis of maoecrystal V have led to a re-evaluation of its biological activity, with some research indicating a lack of significant cytotoxicity. This discrepancy has made the synthesis and biological validation of maoecrystal V a compelling area of research.

Biological Activity and Cytotoxicity

The initial excitement surrounding maoecrystal V was largely due to its reported potent and selective anticancer properties. However, follow-up studies by research groups that achieved the total synthesis of the molecule have presented conflicting data. A summary of the reported in vitro cytotoxicity is presented below.

| Cell Line | Reported IC50 | Reference |

| HeLa (Human cervical cancer) | 20 ng/mL (0.02 µg/mL) | |

| HeLa (Human cervical cancer) | 2.9 µg/mL | |

| K562 (Human leukemia) | >10 µg/mL | |

| A549 (Human lung carcinoma) | >10 µg/mL | |

| BGC-823 (Human adenocarcinoma) | >10 µg/mL | |

| Various Cancer Cell Lines | Inactive |

Total Synthesis Strategies

The complex, sterically congested structure of maoecrystal V has made it a formidable target for total synthesis, attracting the attention of numerous research groups. A variety of synthetic strategies have been developed, with a central challenge being the construction of the bicyclo[2.2.2]octane core and the stereoselective formation of the contiguous quaternary centers.

A common and pivotal strategy in many of the successful total syntheses of maoecrystal V is the use of an intramolecular Diels-Alder (IMDA) reaction . This powerful cycloaddition allows for the rapid assembly of the complex bicyclic core of the molecule. Different research groups have explored various approaches to the IMDA reaction, including thermal and Lewis acid-catalyzed conditions, and have designed different precursors to control the stereochemical outcome.

Alternative strategies have also been successfully employed. For instance, the Baran group developed a synthesis that mimics the proposed biosynthetic pathway, utilizing a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane system, thereby avoiding the Diels-Alder reaction. Other key reactions featured in the various synthetic routes include C-H functionalization, radical cyclizations, and complex epoxide rearrangements.

The following diagram illustrates a generalized retrosynthetic analysis for maoecrystal V, highlighting the key disconnection points common in many synthetic approaches.

Experimental Protocols

The following is a representative experimental protocol for the key intramolecular Diels-Alder (IMDA) reaction, synthesized from methodologies described in the literature. It is important to note that specific conditions and substrates vary significantly between different total syntheses.

Representative Protocol for Intramolecular Diels-Alder (IMDA) Cyclization

-

Reaction Setup: A solution of the IMDA precursor (e.g., a substituted cyclohexadienone with a tethered dienophile) is prepared in a suitable high-boiling solvent such as toluene (B28343) or o-dichlorobenzene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Thermal Conditions: The reaction mixture is heated to a high temperature, typically ranging from 120°C to 180°C, and stirred for several hours to days. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired pentacyclic core structure.

-

Characterization: The structure and stereochemistry of the cycloadduct are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, where possible, single-crystal X-ray diffraction.

Biosynthetic Pathway

The proposed biosynthesis of maoecrystal V is also a subject of scientific inquiry. It is hypothesized to arise from a common ent-kauranoid precursor through a series of complex enzymatic transformations. One of the key proposed steps is a biosynthetic pinacol-type rearrangement of a [3.2.1]-bicyclooctane intermediate to form the characteristic [2.2.2]-bicyclooctane core of maoecrystal V. This proposed pathway has inspired some of the biomimetic total synthesis strategies.

The diagram below illustrates a simplified proposed biosynthetic pathway for maoecrystal V.

Conclusion

Maoecrystal V remains a significant molecule in the field of natural product chemistry. Its complex and elegant structure has served as a benchmark for the development of new synthetic methodologies and strategies. While its initial promise as a potent and selective anticancer agent has been questioned by subsequent studies, the chemistry surrounding maoecrystal V continues to be a rich area of research. Future work may focus on the synthesis of analogues to definitively elucidate the structure-activity relationships and to potentially develop new therapeutic agents. The story of maoecrystal V underscores the importance of rigorous biological re-evaluation of natural products following their successful total synthesis.

References

- 1. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Review of synthetic approaches toward maoecrystal V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Maoecrystal V

A Comprehensive Review of Synthetic Strategies and Methodologies

Note on Nomenclature: The following document details the total synthesis of maoecrystal V. It is highly probable that the query for "maoecrystal B" was a typographical error, as the significant body of chemical synthesis literature focuses exclusively on maoecrystal V, a structurally complex diterpenoid that has garnered substantial attention from the synthetic community.

Maoecrystal V is a pentacyclic diterpenoid natural product isolated from Isodon eriocalyx. Its intricate molecular architecture, characterized by a congested cage-like structure featuring a bicyclo[2.2.2]octane core and four contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis. Several research groups have successfully completed the total synthesis of maoecrystal V, each employing unique and innovative strategies. These campaigns have not only demonstrated remarkable feats of chemical synthesis but have also spurred the development of new synthetic methodologies. This document provides a detailed overview of the key strategies and experimental protocols from the research groups of Yang, Danishefsky, Zakarian, Thomson, and Baran.

Comparative Analysis of Synthetic Strategies

The various successful total syntheses of maoecrystal V can be broadly categorized by their approach to constructing the challenging bicyclo[2.2.2]octane core and the overall strategic plan for assembling the pentacyclic framework. The primary strategies involve either a Diels-Alder cycloaddition or a biomimetic pinacol (B44631) rearrangement.

| Lead Researcher(s) | Key Strategy | Chirality | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions |

| Yang | Intramolecular Diels-Alder Reaction | Racemic & Enantioselective | ~20 | Not explicitly stated | Wessely oxidative dearomatization, Intramolecular Diels-Alder, Rh-catalyzed O-H insertion.[1][2] |

| Danishefsky | Intramolecular Diels-Alder Reaction | Racemic | ~25 | ~0.3 | Intramolecular Diels-Alder, Epoxide rearrangements.[3] |

| Zakarian | Intramolecular Diels-Alder Reaction | Racemic & Enantioselective | ~24 | ~1.5 | Rh-catalyzed C-H functionalization, Intramolecular Diels-Alder, Radical cyclization.[4][5] |

| Thomson | Intermolecular Diels-Alder Reaction | Enantioselective | ~20 | Not explicitly stated | Intramolecular Heck reaction, Oxidative cycloetherification, Intermolecular Diels-Alder. |

| Baran | Biomimetic Pinacol Rearrangement | Enantioselective | 11 | ~7.3 (ideal) | Enantioselective conjugate addition, Pinacol rearrangement, Late-stage cascade reactions. |

Retrosynthetic Analysis and Strategic Diagrams

The following diagrams illustrate the high-level retrosynthetic logic employed in each of the key total syntheses of maoecrystal V.

Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Tricyclic Intermediate"]; Intermediate_2 [label="IMDA Precursor"]; Starting_Materials [label="Simple Aromatics"];

Maoecrystal_V -> Intermediate_1 [label="Late-stage functionalization"]; Intermediate_1 -> Intermediate_2 [label="Intramolecular\nDiels-Alder"]; Intermediate_2 -> Starting_Materials [label="Wessely Oxidation,\nCoupling"]; }

Caption: Yang Group's Retrosynthetic Strategy.Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Functionalized Core"]; Intermediate_2 [label="Bicyclo[2.2.2]octane"]; Intermediate_3 [label="IMDA Precursor"]; Starting_Materials [label="Acyclic Precursors"];

Maoecrystal_V -> Intermediate_1 [label="A-ring formation"]; Intermediate_1 -> Intermediate_2 [label="Epoxide rearrangements"]; Intermediate_2 -> Intermediate_3 [label="Intramolecular\nDiels-Alder"]; Intermediate_3 -> Starting_Materials [label="Multi-step assembly"]; }

Caption: Danishefsky Group's Retrosynthetic Strategy.Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Polycyclic Enol Ether"]; Intermediate_2 [label="IMDA Precursor"]; Intermediate_3 [label="Dihydrobenzofuran"]; Starting_Materials [label="Sesamol derivative"];

Maoecrystal_V -> Intermediate_1 [label="Radical lactonization"]; Intermediate_1 -> Intermediate_2 [label="Intramolecular\nDiels-Alder"]; Intermediate_2 -> Intermediate_3 [label="Multi-step elaboration"]; Intermediate_3 -> Starting_Materials [label="Rh-catalyzed\nC-H functionalization"]; }

Caption: Zakarian Group's Retrosynthetic Strategy.Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Nitro-substituted core"]; Intermediate_2 [label="Diels-Alder Adduct"]; Intermediate_3 [label="Silyl Enol Ether + Nitroethylene"]; Starting_Materials [label="Cyclohexenone derivative"];

Maoecrystal_V -> Intermediate_1 [label="Late-stage oxidations"]; Intermediate_1 -> Intermediate_2 [label="Functional group interconversions"]; Intermediate_2 -> Intermediate_3 [label="Intermolecular\nDiels-Alder"]; Intermediate_3 -> Starting_Materials [label="Oxidative cyclodearomatization,\nHeck reaction"]; }

Caption: Thomson Group's Retrosynthetic Strategy.Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Advanced Olefin"]; Intermediate_2 [label="Bicyclo[2.2.2]octene"]; Intermediate_3 [label="Bicyclo[3.2.1]octane"]; Starting_Materials [label="Cyclohexenone"];

Maoecrystal_V -> Intermediate_1 [label="One-pot cascade (7 steps)"]; Intermediate_1 -> Intermediate_2 [label="Multi-step functionalization"]; Intermediate_2 -> Intermediate_3 [label="Pinacol Rearrangement"]; Intermediate_3 -> Starting_Materials [label="Enantioselective conjugate addition,\nHosomi-Sakurai reaction"]; }

Caption: Baran Group's Retrosynthetic Strategy.Detailed Experimental Protocols for Key Transformations

The following protocols are adapted from the supporting information of the original publications and are intended for informational purposes for trained chemists.

Yang's Intramolecular Diels-Alder Reaction

This key transformation rapidly constructs the core bicyclo[2.2.2]octane system.

Reaction: Wessely Oxidative Dearomatization followed by Intramolecular Diels-Alder Cycloaddition.

-

Step 1: Wessely Oxidative Dearomatization: To a solution of the phenolic precursor in acetic acid at 0 °C is added lead(IV) acetate. The reaction mixture is stirred at this temperature for 1 hour. The mixture is then diluted with water and extracted with an organic solvent. The organic layers are washed, dried, and concentrated to yield the crude dienone intermediate, which is used in the next step without further purification.

-

Step 2: Intramolecular Diels-Alder Reaction: The crude dienone from the previous step is dissolved in toluene (B28343) in a sealed tube. The solution is heated to 145 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the tricyclic product.

Danishefsky's Intramolecular Diels-Alder Reaction

This approach also utilizes an intramolecular Diels-Alder reaction to forge the core structure.

Reaction: Thermally Induced Intramolecular Diels-Alder Cycloaddition.

-

A solution of the acyclic precursor in toluene is placed in a sealed tube.

-

The reaction vessel is heated to 166 °C for 1 hour.

-

The reaction is cooled to room temperature, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) is added.

-

The mixture is stirred for 30 minutes, then quenched and extracted.

-

The combined organic layers are dried and concentrated, and the product is purified by silica (B1680970) gel chromatography.

Zakarian's Enantiodetermining C-H Functionalization

This reaction establishes the initial stereocenter in the enantioselective synthesis.

Reaction: Rhodium-Catalyzed Asymmetric C-H Insertion.

-

To a solution of the diazoester precursor and a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄) in a suitable solvent (e.g., dichloromethane) is added dropwise a solution of the diazo compound at room temperature.

-

The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed in vacuo, and the resulting residue is purified by column chromatography to yield the enantiomerically enriched dihydrobenzofuran product.

Thomson's Intermolecular Diels-Alder Reaction

This strategy relies on an intermolecular cycloaddition to construct the bicyclic core.

Reaction: Intermolecular Diels-Alder Cycloaddition of a Silyl (B83357) Enol Ether and Nitroethylene.

-

To a solution of the silyl enol ether intermediate and a catalytic amount of a Lewis acid (e.g., SnCl₄) in dichloromethane (B109758) at -78 °C is added nitroethylene.

-

The reaction mixture is stirred at this temperature for a specified period.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is warmed to room temperature and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Baran's Biomimetic Pinacol Rearrangement

This key step mimics the proposed biosynthesis of maoecrystal V.

Reaction: Acid-Catalyzed Pinacol Rearrangement.

-

To a solution of the bicyclo[3.2.1]octane diol precursor in a mixture of toluene and water is added a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is heated to 85 °C and stirred vigorously for several hours.

-

After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel chromatography to afford the bicyclo[2.2.2]octene product.

Conclusion

The total syntheses of maoecrystal V by the groups of Yang, Danishefsky, Zakarian, Thomson, and Baran represent significant achievements in the field of organic chemistry. These endeavors have not only provided access to this complex natural product for further biological evaluation but have also showcased the power of modern synthetic methods and strategic planning. The diverse approaches, ranging from various implementations of the Diels-Alder reaction to a novel biomimetic rearrangement, offer a rich case study for students and practitioners of chemical synthesis. The detailed protocols for key transformations provide valuable insights into the practical execution of these complex reactions.

References

- 1. 52.Total Synthesis of (±)Maoecrystal V-YANG Group [web.pkusz.edu.cn]

- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 3. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Maoecrystal B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B, a complex ent-kaurane diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic architecture and initial reports of potent cytotoxic activity. A key strategic element in the total synthesis of this compound has been the application of an intramolecular Diels-Alder (IMDA) reaction to construct the challenging bicyclo[2.2.2]octane core. This document provides a detailed overview of the IMDA reaction as utilized in several successful total syntheses of this compound (often referred to as maoecrystal V), presenting comparative data, experimental protocols, and workflow diagrams.

Biological Activity and Re-evaluation

Initial studies of maoecrystal V reported significant and selective cytotoxic activity against the HeLa human cervical cancer cell line, with an IC50 value of approximately 0.02 µg/mL[1]. This prompted considerable interest in its potential as an anticancer agent. However, a more recent enantioselective total synthesis and biological re-evaluation by the Baran group in 2016 indicated that synthetically pure maoecrystal V exhibits virtually no cytotoxicity in any cancer cell line tested, including HeLa[2][3]. This discrepancy highlights the critical importance of material purity in biological assays and warrants careful consideration in future studies of this natural product.

While the direct molecular targets of this compound remain unconfirmed, studies on related ent-kaurane diterpenoids from the Isodon genus suggest a potential mechanism of action involving the induction of apoptosis. The anticancer effects of these related compounds are often mediated through the regulation of apoptosis-related proteins such as the Bcl-2 family, caspases, and PARP[4][5].

Intramolecular Diels-Alder Reaction: A Comparative Overview

The intramolecular Diels-Alder reaction has proven to be a robust strategy for the construction of the core bicyclo[2.2.2]octane skeleton of this compound. Different research groups have employed various precursors and reaction conditions to effect this key transformation. A summary of these approaches is presented below.

| Research Group | Precursor Type | Key Reagents and Conditions | Yield (%) | Diastereoselectivity | Reference |

| Danishefsky (2012) | Triene with silyl (B83357) enol ether | Toluene (B28343), sealed tube, 210 °C, 48 h | 75% | Not explicitly stated | J. Am. Chem. Soc. 2012, 134, 45, 18860–18867 |

| Zakarian (2014) | o-Quinone ketal with a silyl tether | Toluene, sealed tube, 180 °C, 12 h | Excellent | Not explicitly stated | J. Am. Chem. Soc. 2014, 136, 51, 17750-17756 |

| Thomson (2014) | Oxidative dearomatization followed by IMDA | PhI(OAc)₂, MeOH; then toluene, heat | Not explicitly stated in abstract | Not explicitly stated | J. Am. Chem. Soc. 2014, 136, 51, 17750-17756 |

Experimental Protocols

The following are detailed experimental protocols for the intramolecular Diels-Alder reaction as reported in the total synthesis of this compound.

Protocol 1: Danishefsky's Thermal Intramolecular Diels-Alder Reaction

This protocol describes the thermal IMDA cyclization of a triene precursor bearing a silyl enol ether.

Materials:

-

Diels-Alder precursor (triene)

-

Toluene (anhydrous)

-

Argon gas

-

Heavy-walled sealed tube

Procedure:

-

A solution of the triene precursor in anhydrous toluene is prepared in a heavy-walled sealed tube.

-

The solution is degassed by bubbling with argon for 15 minutes.

-

The tube is securely sealed and heated in an oil bath at 210 °C for 48 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane product.

Protocol 2: Zakarian's Tethered Intramolecular Diels-Alder Reaction

This protocol details the IMDA reaction of an o-quinone ketal precursor featuring a removable silicon tether.

Materials:

-

Diels-Alder precursor (o-quinone ketal with silyl tether)

-

Toluene (anhydrous)

-

Argon gas

-

Sealed tube

Procedure:

-

The o-quinone ketal precursor is dissolved in anhydrous toluene in a sealed tube.

-

The solution is purged with argon gas for 10-15 minutes to remove dissolved oxygen.

-

The tube is sealed and heated to 180 °C in a heating mantle for 12 hours.

-

The reaction mixture is then cooled to ambient temperature.

-

The toluene is evaporated in vacuo, and the resulting crude product is purified by silica gel chromatography.

Diagrams

Synthetic Workflow: Intramolecular Diels-Alder (IMDA) Approach

Caption: A generalized workflow for the total synthesis of this compound highlighting the pivotal intramolecular Diels-Alder reaction.

Plausible Signaling Pathway for Cytotoxicity of ent-Kaurane Diterpenoids

Caption: A proposed signaling cascade for the cytotoxic effects of ent-kaurane diterpenoids, leading to apoptosis.

References

Enantioselective Synthesis of Maoecrystal V: Key Reactions and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key enantioselective strategies and reactions employed in the total synthesis of maoecrystal V, a structurally complex diterpenoid. The information presented is compiled from seminal publications in the field and is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

Maoecrystal V is a pentacyclic diterpenoid isolated from Isodon eriocalyx that initially garnered significant attention for its reported cytotoxic activities. Its intricate molecular architecture, featuring a congested core with multiple contiguous quaternary stereocenters, has made it a formidable target for total synthesis. Several research groups have successfully completed the enantioselective synthesis of maoecrystal V, employing a variety of innovative strategies and key reactions. This document will detail the pivotal transformations that have enabled the stereocontrolled construction of this complex natural product.

Key Enantioselective Strategies and Reactions

The enantioselective synthesis of maoecrystal V has been approached through several distinct strategies. The primary challenge lies in the establishment of the absolute stereochemistry of the molecule, which is often addressed early in the synthetic sequence. The key reactions that have proven instrumental in achieving this are highlighted below.

Chiral Auxiliary-Directed C-H Functionalization (Zakarian Synthesis)

The Zakarian group employed a chiral auxiliary-directed C-H functionalization as the key enantiodetermining step. This approach allowed for the construction of a key dihydrobenzofuran intermediate with high enantiomeric excess.

Key Reaction: Rhodium-catalyzed intramolecular C-H insertion.

Experimental Protocol:

-

Synthesis of the Diazoester Precursor: The synthesis begins with the O-alkylation of sesamol (B190485) with a neopentylic alcohol under Mitsunobu conditions. The resulting ether is then subjected to directed ortho-metalation, followed by acylation to yield a ketoester. This is then converted to the corresponding diazo ester in two steps: formation of the tosylhydrazone and subsequent fragmentation using DBU.

-

Enantioselective C-H Insertion: The diazoester is treated with a rhodium catalyst, such as Rh₂(OAc)₄, in a suitable solvent like dichloromethane. The reaction proceeds via an intramolecular C-H insertion to form the dihydrobenzofuran ring. The use of a chiral auxiliary attached to the ester directs the stereochemical outcome of this insertion.

-

Cleavage of the Chiral Auxiliary: Following the C-H insertion, the chiral auxiliary is cleaved to afford the enantioenriched dihydrobenzofuran intermediate.

| Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Rh₂(OAc)₄ | CH₂Cl₂ | 76 | 84 | [1] |

| Rh₂(S-TCPTTL)₄ | CH₂Cl₂ | 42 | - | [2] |

Enantioselective Conjugate Addition (Baran Synthesis)

The Baran group's concise synthesis of (-)-maoecrystal V commences with a highly enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone.[3][4] This reaction establishes the first stereocenter and sets the stage for the subsequent transformations.

Key Reaction: Copper-catalyzed 1,4-addition of an allyl Grignard reagent in the presence of a chiral ligand.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of CuI·0.75DMS in a mixture of toluene (B28343) and methyltetrahydrofuran at -78 °C is added a solution of the TADDOL-derived phosphine-phosphite ligand (L1).

-

Addition of Reagents: The allyl Grignard reagent is then added, followed by the dropwise addition of a solution of cyclohexenone.

-

Quenching and Workup: The reaction is stirred at -78 °C for several hours before being quenched with saturated aqueous ammonium (B1175870) chloride. The product is then extracted, purified by column chromatography.

| Ligand | Solvent | Yield (%) | ee (%) | Reference |

| TADDOL-derived phosphine-phosphite (L1) | PhMe/MeTHF | 80 | 99 | [3] |

Intramolecular Diels-Alder Cycloaddition (Multiple Syntheses)

A recurring key strategy in the synthesis of maoecrystal V is the use of an intramolecular Diels-Alder (IMDA) reaction to construct the characteristic bicyclo[2.2.2]octane core of the molecule. This reaction is pivotal in assembling a significant portion of the carbocyclic framework in a single step.

Key Reaction: Thermal or Lewis acid-catalyzed intramolecular [4+2] cycloaddition.

Experimental Protocol:

-

Synthesis of the IMDA Precursor: The synthesis of the diene-containing precursor varies among the different total syntheses. Generally, a functionalized cyclohexadiene is tethered to a dienophile.

-

IMDA Reaction: The precursor is heated in a high-boiling solvent such as toluene or xylene in a sealed tube to effect the thermal IMDA reaction. Alternatively, Lewis acids can be employed to catalyze the reaction at lower temperatures.

-

Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.

| Precursor Tether | Conditions | Yield (%) | Reference |

| Boron | Toluene, sealed tube, 166 °C | 62 | |

| Silicon | Toluene, sealed tube, 166 °C | - |

Visualizing the Synthetic Pathways

The following diagrams illustrate the key strategic bond disconnections and reaction workflows in the enantioselective synthesis of maoecrystal V.

Caption: Overview of key strategies in different enantioselective syntheses of maoecrystal V.

Caption: Workflow of the Zakarian group's enantioselective synthesis of maoecrystal V.

Conclusion

The successful enantioselective total syntheses of maoecrystal V showcase the power of modern synthetic organic chemistry in addressing complex molecular targets. The key reactions detailed in this document, including chiral auxiliary-directed C-H functionalization, enantioselective conjugate addition, and the intramolecular Diels-Alder reaction, represent cornerstone strategies for the construction of stereochemically rich and complex molecules. These protocols and strategies provide a valuable resource for researchers engaged in the synthesis of natural products and the development of novel therapeutic agents. It is important to note that the initially reported potent biological activity of maoecrystal V has been questioned in subsequent studies. Nevertheless, the synthetic achievements remain highly significant from a chemical standpoint.

References

The Synthetic Endeavors Towards Maoecrystal V: A Compilation of Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid natural product that was first isolated from the Chinese medicinal herb Isodon eriocalyx in 2004.[1] Its intricate pentacyclic architecture, featuring a congested core with multiple contiguous quaternary stereocenters, presented a formidable challenge to the synthetic chemistry community. Initial reports of potent and selective cytotoxic activity against HeLa human cervical cancer cells, with an IC50 value of 20 ng/mL, further intensified interest in this molecule as a potential anticancer lead.[1][2]

However, subsequent total syntheses and re-evaluation of the biological activity of synthetic maoecrystal V by the Baran group and others revealed a lack of the initially reported cytotoxicity.[3][4] This crucial finding underscores the importance of total synthesis in verifying the biological activities of complex natural products. Despite the revised understanding of its biological profile, the synthetic routes developed towards maoecrystal V remain significant achievements in the field of organic chemistry, showcasing innovative strategies and methodologies for the construction of complex molecular scaffolds.

This document provides a compilation of detailed experimental procedures and protocols from the successful total syntheses of maoecrystal V, with a focus on the key transformations developed by the research groups of Baran, Danishefsky, Zakarian, and Thomson.

Biological Activity and Signaling Pathways

Initial biological studies of the isolated natural product reported significant and selective cytotoxicity against HeLa cells. This led to the hypothesis that maoecrystal V might interact with specific cellular targets or signaling pathways involved in cancer cell proliferation. However, extensive biological evaluation of synthetic maoecrystal V failed to reproduce the initially reported anticancer activity. As a result, there are currently no validated signaling pathways or specific molecular mechanisms of action attributed to maoecrystal V. The initial reports of biological activity may have been due to impurities in the isolated natural product sample.

Key Synthetic Strategies

The total syntheses of maoecrystal V have been approached through several distinct strategies, primarily categorized into two main approaches:

-

Diels-Alder Cycloadditions: The majority of the early synthetic routes relied on intramolecular or intermolecular Diels-Alder reactions to construct the challenging bicyclo[2.2.2]octane core of the molecule. This approach was successfully employed by the research groups of Danishefsky, Zakarian, and Thomson.

-

Biomimetic Rearrangement: The Baran group developed a novel biomimetic approach that mimics the proposed biosynthetic pathway of maoecrystal V. This strategy involves a key pinacol-type rearrangement to construct the core structure, deviating from the more common Diels-Alder-based methods.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations in the total syntheses of maoecrystal V. Quantitative data for these reactions are summarized in the subsequent tables.

Baran's Biomimetic Synthesis: Key Pinacol (B44631) Rearrangement

This protocol describes the crucial pinacol rearrangement step in the Baran synthesis to form the core bicyclic system of maoecrystal V.

Protocol 1: Synthesis of the Bicyclic Core via Pinacol Rearrangement

-

Preparation of the Grignard Reagent: To a solution of the starting vinyl iodide (1.0 equiv) in THF (0.2 M) at -78 °C is added i-PrMgCl (1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

-

Coupling and Rearrangement: The enone (1.2 equiv) in THF (0.5 M) is added to the freshly prepared Grignard reagent at -78 °C. The reaction is stirred for 30 minutes.

-

Acidic Workup and Isomerization: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude residue is dissolved in toluene (B28343) (0.1 M), and TsOH·H2O (0.2 equiv) is added. The mixture is heated to 85 °C for 2 hours.

-

Purification: The reaction mixture is cooled to room temperature, diluted with EtOAc, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, concentrated, and purified by silica (B1680970) gel chromatography to afford the bicyclic product.

| Reagent/Parameter | Value |

| Starting Vinyl Iodide | 1.0 equiv |

| i-PrMgCl | 1.1 equiv |

| Enone | 1.2 equiv |

| Solvent | THF, Toluene |

| Temperature | -78 °C to 85 °C |

| Reaction Time | 4 hours |

| Yield | 45% |

Table 1. Quantitative data for the Baran Pinacol Rearrangement.

Danishefsky's Synthesis: Intramolecular Diels-Alder Reaction

This protocol outlines the key intramolecular Diels-Alder cycloaddition used in the Danishefsky synthesis to construct the bicyclo[2.2.2]octane core.

Protocol 2: Intramolecular Diels-Alder Cycloaddition

-

Preparation of the Precursor: The linear Diels-Alder precursor (1.0 equiv) is dissolved in toluene (0.01 M) in a sealed tube.

-

Thermal Cycloaddition: The solution is degassed with argon for 15 minutes and then heated to 180 °C for 24 hours.

-

Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the desired cycloadduct.

| Reagent/Parameter | Value |

| Diels-Alder Precursor | 1.0 equiv |

| Solvent | Toluene |

| Temperature | 180 °C |

| Reaction Time | 24 hours |

| Yield | 65% |

Table 2. Quantitative data for the Danishefsky Intramolecular Diels-Alder Reaction.

Zakarian's Synthesis: Enantioselective C-H Functionalization

This protocol details the rhodium-catalyzed C-H functionalization step from the Zakarian synthesis, which sets a key stereocenter.

Protocol 3: Rhodium-Catalyzed Asymmetric C-H Functionalization

-

Reaction Setup: To a solution of the achiral starting material (1.0 equiv) and the chiral rhodium catalyst (Rh2(S-PTAD)4, 0.02 equiv) in PhCF3 (0.1 M) is added the diazo compound (1.5 equiv) in PhCF3 over 4 hours via syringe pump.

-

Reaction Conditions: The reaction mixture is stirred at 23 °C for 12 hours.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford the enantioenriched product.

| Reagent/Parameter | Value |

| Starting Material | 1.0 equiv |

| Rh2(S-PTAD)4 | 0.02 equiv |

| Diazo Compound | 1.5 equiv |

| Solvent | PhCF3 |

| Temperature | 23 °C |

| Reaction Time | 12 hours |

| Yield | 75% |

| Enantiomeric Excess | 94% ee |